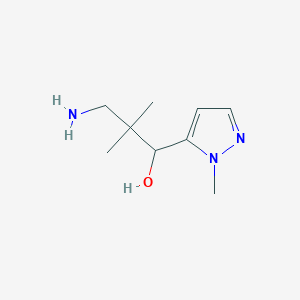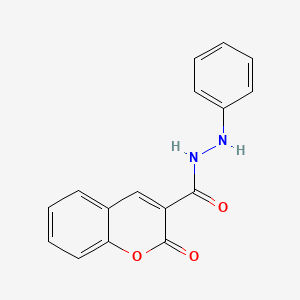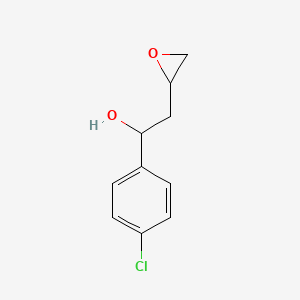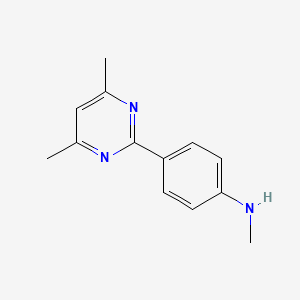![molecular formula C13H17N3S B13159505 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole CAS No. 900641-48-7](/img/structure/B13159505.png)
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is a heterocyclic compound that combines the structural features of piperazine and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar multi-step procedures. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like toluene and purification steps such as extraction and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonium salts under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .
Applications De Recherche Scientifique
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an antipsychotic agent due to its activity as a dopamine and serotonin antagonist.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole involves its interaction with molecular targets such as dopamine and serotonin receptors. By antagonizing these receptors, the compound can modulate neurotransmitter activity, which is beneficial in treating conditions like schizophrenia and other psychotic disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Another compound with similar structural features and biological activities.
2-(4-Phenylpiperazin-1-yl)methylbenzonitrile: Known for its antiviral properties.
1-(2-Aminoethyl)piperazine: Used in various industrial applications, including corrosion inhibition and epoxy curing.
Uniqueness
2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole is unique due to its combined structural features of piperazine and benzothiazole, which confer a broad spectrum of biological activities. Its ability to act as a dopamine and serotonin antagonist makes it particularly valuable in medicinal chemistry .
Propriétés
Numéro CAS |
900641-48-7 |
|---|---|
Formule moléculaire |
C13H17N3S |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
2-(1-piperazin-1-ylethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H17N3S/c1-10(16-8-6-14-7-9-16)13-15-11-4-2-3-5-12(11)17-13/h2-5,10,14H,6-9H2,1H3 |
Clé InChI |
ODJUAJUMDAPBJB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC2=CC=CC=C2S1)N3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)
![2,2'-(2,5-Bis((2-ethylhexyl)oxy)-1,4-phenylene)dithieno[3,2-b]thiophene](/img/structure/B13159452.png)

![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)





![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)


